molecular formula C23H22F3N3 B2836327 1-Benzhydryl-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine CAS No. 400088-92-8

1-Benzhydryl-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine

Cat. No.: B2836327
CAS No.: 400088-92-8
M. Wt: 397.445
InChI Key: FSNKLSZYTXJEMK-UHFFFAOYSA-N
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Description

“1-Benzhydryl-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine” is an organic compound . It is a benzhydryl compound, a group of organic compounds whose parent structures include diphenylmethane (which is two benzene rings connected by a single methane), with any number of attached substituents .


Synthesis Analysis

The synthesis of 1-benzhydryl piperazine derivatives has been studied . The process involves the synthesis of 14 new 1,4-disubstituted piperazine derivatives from allyl bromides of Baylis–Hillman adduct and 4,4-disubstituted benzhydryl piperazines .


Molecular Structure Analysis

The molecular structure of 1-benzhydryl piperazine derivatives has been analyzed . A novel 1-benzhydryl piperazine derivative was synthesized by the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride .


Chemical Reactions Analysis

The chemical reactions of 1-benzhydryl piperazine derivatives have been studied . All the synthesized compounds were further screened for in vitro ACE inhibitor and antimicrobial activities .

Scientific Research Applications

Cancer Research Applications

  • Breast Cancer Cell Proliferation Inhibition : Derivatives of 1-Benzhydryl-piperazine have been designed and evaluated for their efficacy in inhibiting the proliferation of MDA-MB-231 human breast cancer cells, with significant inhibitory activity observed (Ananda Kumar et al., 2007).
  • Cytotoxicity Against Various Cancer Cell Lines : Novel derivatives have shown significant cytotoxicity on cancer cell lines from liver, breast, colon, gastric, and endometrial cancers, indicating potential for broad-spectrum anticancer activity (Yarim et al., 2012).

Antipsychotic and Antidepressant Applications

  • Antipsychotic Agents : Heterocyclic analogues of 1-Benzhydryl-piperazine were explored for their potential as antipsychotic agents, showing promising in vitro and in vivo activities (Norman et al., 1996).
  • Antidepressant Development : The metabolic pathways and enzymes involved in the oxidative metabolism of Lu AA21004, a novel antidepressant with a structure related to 1-Benzhydryl-piperazine, were identified, highlighting the compound's potential in treating major depressive disorder (Hvenegaard et al., 2012).

Antibacterial Applications

  • Inhibition of Bacterial Biofilm : Compounds derived from 1-Benzhydryl-piperazine showed potent antibacterial and biofilm inhibition activities against pathogens of Lycopersicon esculentum, indicating potential for treating plant diseases and possibly extending to human bacterial infections (Vinaya et al., 2009).

Structural Studies

  • Crystal and Molecular Structure : Detailed structural studies of 1-Benzhydryl-piperazine derivatives have been conducted, elucidating their crystal and molecular structures, which is critical for understanding their interaction mechanisms and for further drug design efforts (Naveen et al., 2009).

Properties

IUPAC Name

1-benzhydryl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F3N3/c24-23(25,26)20-11-12-21(27-17-20)28-13-15-29(16-14-28)22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,22H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNKLSZYTXJEMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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